Cardiotonic Inotropic Potency: PTX-A Exhibits ~18-Fold Lower Potency and Reduced Efficacy Relative to PTX-B in Guinea Pig Atrial Strips
In spontaneously beating guinea pig atrial strip preparations, pumiliotoxin A (PTX-A), which lacks the side-chain 7'-hydroxy group present in PTX-B, produces only a 2-fold increase in force of contracture at a concentration of 54 µM, with minimal effects on atrial rate [1]. In contrast, PTX-B elicits a 3- to 5-fold increase in contractile force with a half-maximal effective concentration (EC50) of approximately 3 µM, and a 2- to 3-fold increase in atrial rate with an EC50 of approximately 6 µM [1]. The approximately 18-fold rightward shift in concentration for PTX-A (54 µM vs. 3 µM) coupled with reduced maximal efficacy (2-fold vs. 3- to 5-fold increase) establishes PTX-A as a distinctly weaker cardiotonic agent [1].
| Evidence Dimension | Positive inotropic activity (increase in force of contracture) |
|---|---|
| Target Compound Data | PTX-A: 2-fold increase in force at 54 µM; minimal chronotropic effect |
| Comparator Or Baseline | PTX-B: 3- to 5-fold increase in force; EC50 ~3 µM (inotropic); EC50 ~6 µM (chronotropic) |
| Quantified Difference | ~18-fold lower potency (54 µM vs. 3 µM EC50); reduced maximal efficacy (2-fold vs. 3- to 5-fold) |
| Conditions | Spontaneously beating guinea pig atrial strips; inotropic and chronotropic endpoints measured |
Why This Matters
This quantitative potency gap defines PTX-A as the critical low-activity reference standard for dissecting the pharmacological contribution of the 7'-hydroxy group in pumiliotoxin SAR studies.
- [1] Daly JW, McNeal ET, Gusovsky F. Pumiliotoxin alkaloids: relationship of cardiotonic activity to sodium channel activity and phosphatidylinositol turnover. J Med Chem. 1988;31(2):477-480. doi:10.1021/jm00397a036 View Source
